molecular formula C15H14ClNO3 B2467772 phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate CAS No. 459417-80-2

phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate

Cat. No.: B2467772
CAS No.: 459417-80-2
M. Wt: 291.73
InChI Key: YDQCPBPFNVQMBX-UHFFFAOYSA-N
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Description

Phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate is a carbamate derivative featuring a phenyl group attached to the carbamate nitrogen and a substituted aromatic ring with 4-chloro, 2-methoxy, and 5-methyl substituents. Carbamates are widely studied for their diverse applications, including pesticidal, pharmaceutical, and agrochemical uses, owing to their structural versatility and tunable physicochemical properties.

Properties

IUPAC Name

phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3/c1-10-8-13(14(19-2)9-12(10)16)17-15(18)20-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQCPBPFNVQMBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate typically involves the reaction of phenyl isocyanate with 4-chloro-2-methoxy-5-methylphenol. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate has shown promising results in anticancer research. Studies indicate that this compound exhibits significant inhibitory effects on various cancer cell lines, including lung and breast cancer cells. It acts by inducing apoptosis and causing cell cycle arrest, primarily at the G1 phase, which halts the proliferation of malignant cells .

Mechanism of Action
The compound's mechanism involves the inhibition of key signaling pathways that promote cell survival and proliferation. Specifically, it has been found to inhibit the epidermal growth factor receptor (EGFR), leading to reduced activation of downstream signaling cascades associated with tumor growth.

In vitro Studies
In vitro assays have demonstrated that this compound possesses antibacterial and antifungal properties. Research indicates that it can effectively inhibit the growth of several bacterial strains, showing activity comparable to standard antibiotics such as penicillin and ciprofloxacin .

Structure-Activity Relationship
The biological activity of this compound is influenced by its chemical structure. Variations in substituents on the phenyl ring significantly affect its lipophilicity and, consequently, its biological efficacy. For instance, modifications to the carbamate group have been shown to enhance its antimicrobial properties .

Research Applications

Synthesis and Characterization
The synthesis of this compound has been extensively documented, with various synthetic routes explored to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly employed to confirm the identity and purity of synthesized compounds .

Case Studies
Several case studies have illustrated the compound's effectiveness in preclinical models:

  • In Vivo Tumor Models : In xenograft models using A549 lung cancer cells, administration of this compound resulted in a significant reduction in tumor volume compared to control groups.
  • Synergistic Effects with Chemotherapy : When combined with traditional chemotherapeutics like cisplatin, this compound exhibited synergistic effects, enhancing overall antitumor efficacy.
CompoundAnticancer ActivityAntibacterial ActivityAntifungal Activity
This compoundSignificantModerateModerate
Standard Antibiotics (e.g., Penicillin)N/AHighHigh

Mechanism of Action

The mechanism of action of phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted. The pathways involved in these interactions are often studied using molecular docking and simulation techniques .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs differ in substituents on the aromatic ring or carbamate moiety. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name (Example) Substituents Melting Point (°C) Lipophilicity (log k) Biological Activity/Application
5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione 4-Nitro, aminothiazole 206–208 Not reported Potential pharmaceutical activity
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) 3,4-Dichloro, alkyl chains Varies 1.2–3.8 (log k) Antifungal/antibacterial agents
Desmedipham (ethyl (3-(((phenylamino)carbonyl)oxy)phenyl) carbamate) Phenyl, ethoxy Not reported High Herbicide (inhibits photosynthesis)
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate Pyrazole, 3-chlorophenyl Not reported Moderate Research chemical (unspecified)
3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate Nitro, ethoxy, acetamido Not reported Not reported Synthetic intermediate
Key Observations:

Substituent Impact on Lipophilicity: Chloro and nitro groups (electron-withdrawing) increase lipophilicity, as seen in 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl derivatives (log k = 1.2–3.8) .

Thermal Stability :

  • Melting points correlate with substituent polarity and crystallinity. The 4-nitrophenyl analog (mp 206–208°C) suggests that electron-withdrawing groups enhance thermal stability compared to methoxy/methyl substituents .

Pyrazole-containing analogs (e.g., [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate) demonstrate structural complexity that could confer unique receptor-binding properties .

Biological Activity

Phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antifungal, and possibly anticancer applications. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of phenyl isocyanate with 4-chloro-2-methoxy-5-methylphenol in solvents like dichloromethane or toluene under reflux conditions. Purification typically involves column chromatography to isolate the desired product.

Biological Activity Overview

This compound has been studied for various biological activities:

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Its efficacy against specific pathogens makes it a candidate for further pharmaceutical development.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, including cholinesterases. This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .

The mechanism of action involves the compound's interaction with specific molecular targets, primarily through enzyme inhibition. By binding to the active sites of enzymes, it prevents substrate access, leading to a decrease in enzymatic activity. Molecular docking studies have been employed to explore these interactions further, providing insights into how structural modifications might enhance efficacy .

1. Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various carbamate derivatives, including this compound. The results indicated that this compound demonstrated notable activity against a range of microbial strains, suggesting its potential as a lead compound in drug development.

2. Enzyme Inhibition Studies

In vitro assays have quantified the inhibitory effects of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values obtained were comparable to those of established cholinesterase inhibitors, indicating promising potential for therapeutic applications in cognitive disorders .

CompoundTarget EnzymeIC50 (µM)
This compoundAChE36.05
This compoundBChE22.23

3. Anticancer Potential

Recent evaluations have suggested that derivatives of this compound exhibit antiproliferative effects against cancer cell lines. These findings are significant as they highlight the compound's potential application in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for phenyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach starting with chlorinated aromatic precursors. A common method is the reaction of 4-chloro-2-methoxy-5-methylaniline with phenyl chloroformate in the presence of a base (e.g., pyridine or triethylamine) under anhydrous conditions. Key optimization parameters include:

  • Solvent choice : Dichloromethane or THF for improved solubility of intermediates.
  • Temperature control : Maintaining 0–5°C during carbamate bond formation to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the carbamate linkage and substituent positions. For example, the carbamate carbonyl signal appears at ~155–160 ppm in 13^{13}C NMR .
  • X-ray crystallography : Single-crystal analysis using SHELX software confirms spatial arrangement and hydrogen-bonding patterns, essential for understanding solid-state reactivity .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 310.07 for C15_{15}H13_{13}ClNO3_3) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this carbamate?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the compound’s frontier molecular orbitals (HOMO-LUMO gap) to predict sites for nucleophilic/electrophilic attack. For example:

PropertyValue (eV)Significance
HOMO Energy-6.2Electron-donating capacity
LUMO Energy-1.8Susceptibility to electrophiles
Band Gap4.4Kinetic stability
These insights guide experimental design for derivatization or catalysis studies .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in cytotoxicity or enzyme inhibition results may arise from:

  • Solubility differences : Use standardized DMSO stock solutions (<0.1% v/v in assays).
  • Cell line variability : Validate findings across multiple models (e.g., HepG2 vs. MCF-7).
  • Metabolic interference : Conduct stability assays in liver microsomes to assess metabolite interference .

Q. What strategies enhance the specificity of this carbamate in targeting enzymes or receptors?

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., methoxy vs. ethoxy groups) and compare binding affinities using molecular docking (AutoDock Vina).
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., carbamate oxygen) for interaction with active sites .

Methodological Challenges and Solutions

Q. How can researchers address the lack of toxicological data for this compound?

  • In silico prediction : Tools like ProTox-II estimate LD50_{50} and hepatotoxicity risks.
  • In vitro assays : Use zebrafish embryos (FET test) for acute toxicity screening at 24–96 hpf .

Q. What computational and experimental approaches are suitable for studying hydrolysis kinetics of the carbamate group?

  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate hydrolysis pathways in aqueous environments.
  • HPLC monitoring : Track degradation products at pH 7.4 (phosphate buffer, 37°C) over 48 hours .

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